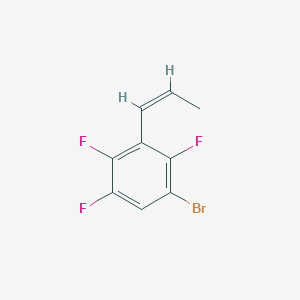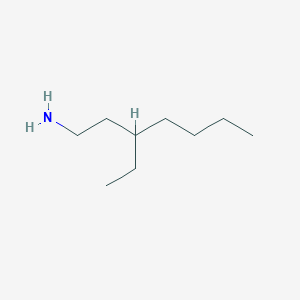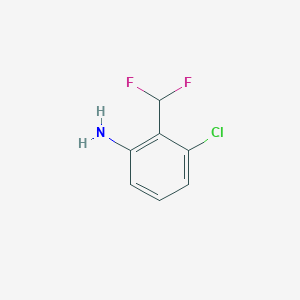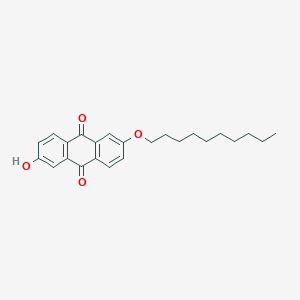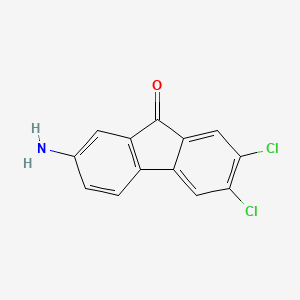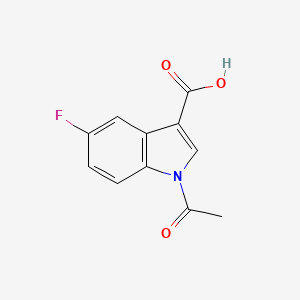![molecular formula C6H5BrN4 B13131197 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the sixth position on the triazolopyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromo-1,2,4-triazole with 2-chloro-3-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
化学反応の分析
Types of Reactions
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a 3-amino-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine derivative, while oxidation could produce a corresponding N-oxide.
科学的研究の応用
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the triazolopyrimidine ring system allow it to form specific interactions with active sites of enzymes, potentially inhibiting their activity. This can lead to alterations in cellular pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine: Lacks the methyl group at the sixth position.
3-Amino-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine: Has an amino group instead of a bromine atom at the third position.
3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine: The methyl group is at the fifth position instead of the sixth.
Uniqueness
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different biological activities compared to its analogs, making it a valuable compound for further research and development.
特性
分子式 |
C6H5BrN4 |
|---|---|
分子量 |
213.03 g/mol |
IUPAC名 |
3-bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-8-6-10-9-5(7)11(6)3-4/h2-3H,1H3 |
InChIキー |
PPKXMHGHEDVGOM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=NN=C2Br)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


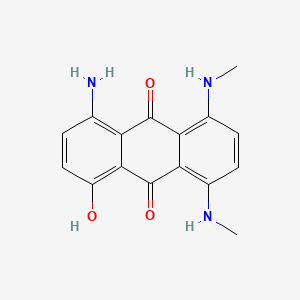
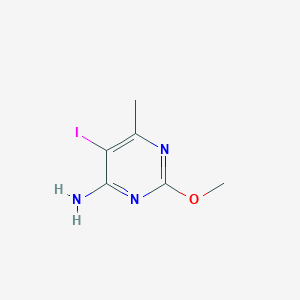

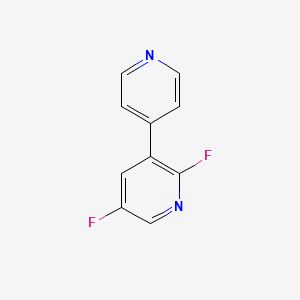
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)

